![molecular formula C2H5Br B032207 Bromoethane-2,2,2-d3 CAS No. 7439-86-3](/img/structure/B32207.png)
Bromoethane-2,2,2-d3
Overview
Description
Bromoethane-2,2,2-d3, also known as Ethyl-2,2,2-d3 bromide, is a perdeuterated isotopomer of methyl bromide . It’s used in the synthesis of novel non-competitive antagonists of kainate Glu1/Glu2 receptors and in the synthesis of tryptophan analogues .
Synthesis Analysis
Bromoethane can be synthesized by several methods, including the reaction of ethanol with hydrogen bromide, distillation of a mixture of hydrogen bromide, ethanol and sulfuric acid, reaction of ethanol with phosphorus and bromine, reaction of ethane with sulfur trioxide and potassium bromide at 300-325°C, and reaction of ethylene with hydrogen bromide initiated by gamma radiation .Molecular Structure Analysis
The molecular formula of Bromoethane-2,2,2-d3 is CD3CH2Br .Chemical Reactions Analysis
Bromoethane reacts differently with KOH according to the medium. If alcoholic KOH is used, ethene is given as the product. Otherwise, with aqueous KOH, ethanol is formed .Physical And Chemical Properties Analysis
Bromoethane-2,2,2-d3 is a clear, colorless liquid with an ether-like odor . It has a boiling point of 37-40 °C, a melting point of -119 °C, and a density of 1.500 g/mL at 25 °C .Scientific Research Applications
Synthesis of Other Compounds
Bromoethane-2,2,2-d3 can be used as a starting material in the synthesis of other compounds. Its bromine atom can be replaced by other groups in a substitution reaction, allowing for the synthesis of a wide variety of compounds .
Tracer Studies
Due to its deuterium atoms, Bromoethane-2,2,2-d3 can be used in tracer studies. This allows scientists to track the movement and distribution of the compound in various systems .
NMR Spectroscopy
Bromoethane-2,2,2-d3 can be used in nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms give distinct signals in the NMR spectrum, which can provide valuable information about the structure and dynamics of the molecule .
Environmental Analysis
Bromoethane-2,2,2-d3 can be used in environmental analysis. Its unique isotopic signature allows it to be distinguished from naturally occurring compounds, making it useful for tracking pollution or studying environmental processes .
Synthetic Intermediates
Bromoethane-2,2,2-d3 can serve as a synthetic intermediate in various chemical reactions. It can be used to introduce the ethyl group into other molecules, or its bromine atom can be replaced with other functional groups .
Research in Material Science
In material science, Bromoethane-2,2,2-d3 can be used in the development of new materials. Its unique properties can influence the behavior of the materials in which it is incorporated .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,1,1-trideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480915 | |
Record name | Bromoethane-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoethane-2,2,2-d3 | |
CAS RN |
7439-86-3 | |
Record name | Bromoethane-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7439-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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